5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine
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Description
“5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine” is a chemical compound with the molecular formula C9H12BrNO3 . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, methoxy, and methoxyethoxy substituents.Physical and Chemical Properties Analysis
The compound has a molecular weight of 233.06 . It is a liquid at room temperature . The refractive index is 1.555 (lit.) . The boiling point is 80 °C at 12 mmHg (lit.) , and the density is 1.453 g/mL at 25 °C (lit.) .Mechanism of Action
“5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine” acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several signaling pathways in the brain. mGluR5 is widely distributed in the brain and is involved in several neurological functions such as learning, memory, and synaptic plasticity.
Safety and Hazards
The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The hazard statements are H315 - H319 - H335 , indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBDHNVGKCWCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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